Creatina ribósido

Descripción general

Descripción

Creatine riboside (CR) is a novel metabolite identified in cancer metabolism, serving as a urinary diagnostic biomarker for lung and liver cancer. It is positively correlated with tumor presence, indicating its derivation from human lung and liver cancers. CR, alongside its analog creatinine riboside (CNR), and their precursors, creatine and creatinine, have been quantified in cancer diagnostics using advanced methods like ultra-pressure liquid chromatography-tandem mass spectrometry (UPLC-ESI-MS/MS), highlighting its significance in the context of cancer detection and monitoring (Patel et al., 2020).

Synthesis Analysis

The synthesis of CR in the body involves intricate biochemical pathways. Creatine synthesis, a closely related process, requires amino acids such as glycine, arginine, and methionine, with enzymes including AGAT (L-arginine:glycine amidinotransferase) and GAMT (guanidinoacetate methyltransferase) playing crucial roles. This process signifies a major metabolic pathway, deeply intertwined with the metabolism of its constituent amino acids and methylation processes (Brosnan et al., 2011).

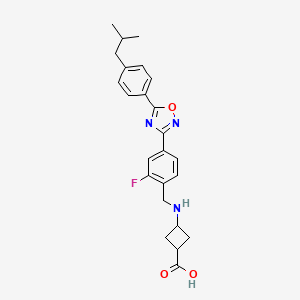

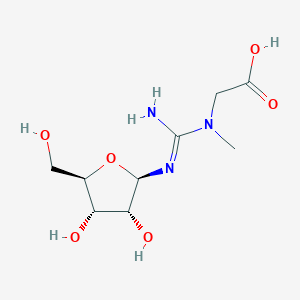

Molecular Structure Analysis

The molecular structure of CR is closely linked to its function and biochemical properties. While specific studies detailing the molecular structure of CR were not identified, related compounds like creatine have been extensively studied. The structure of creatine and its derivatives is fundamental to their role as energy buffers in muscle tissue, with the creatine phosphate system playing a critical role in ATP regeneration (Wyss & Kaddurah-Daouk, 2000).

Chemical Reactions and Properties

CR's chemical properties, particularly its reactions and interactions, are pivotal in understanding its role as a cancer biomarker. Its synthesis and breakdown involve complex biochemical reactions that reflect on its metabolic significance and diagnostic utility in cancer. The chemical nature of CR, like its analogs and precursors, underscores its function in energy metabolism and disease diagnosis (Joncquel-Chevalier Curt et al., 2015).

Physical Properties Analysis

The physical properties of CR, such as solubility, stability, and chromatographic behavior, are crucial for its detection and quantification in biological samples. The development of sensitive and precise methods like UPLC-ESI-MS/MS for its quantification reflects the importance of understanding these properties for clinical and diagnostic applications (Patel et al., 2020).

Aplicaciones Científicas De Investigación

Oncología: Metabolismo de las células cancerosas {svg_1}

El creatina ribósido (CR) se identifica como un metabolito derivado de células cancerosas asociado con la auxotrofia de arginina {svg_2}. Se ha encontrado en niveles altos en pacientes con cáncer de pulmón e hígado {svg_3}. La fuente de los altos niveles de CR en pacientes con cáncer y sus implicaciones para el tratamiento de estos cánceres agresivos aún se están investigando {svg_4}. La desregulación del ciclo de la urea mitocondrial y un desequilibrio de nucleótidos se asociaron con altos niveles de CR e indicadores de mal pronóstico {svg_5}. Este fenotipo metabólico se asoció con una infiltración inmunitaria reducida y apoyó la rápida proliferación de células cancerosas que impulsó el crecimiento tumoral agresivo {svg_6}.

Oncología: Objetivo terapéutico potencial {svg_7}

Se encontró que las células cancerosas con alto CR eran auxotróficas para la arginina, revelando una vulnerabilidad metabólica que puede explotarse terapéuticamente {svg_8}. Esto destaca el potencial del CR no solo como un biomarcador de mal pronóstico, sino también como un biomarcador complementario para informar la administración de terapias dirigidas a la arginina en estrategias de medicina de precisión para mejorar la supervivencia de los pacientes con cáncer {svg_9}.

Biomarcador para el diagnóstico y el pronóstico del cáncer {svg_10} {svg_11}

El CR se identifica como un metabolito urinario asociado con el riesgo y el pronóstico en el cáncer de pulmón e hígado {svg_12}. Puede ser un producto del metabolismo tumoral desregulado que es detectable en la orina, lo que hace que el this compound urinario sea un biomarcador potencialmente útil de biopsia líquida para la vigilancia después de la cirugía en pacientes con CNCP en estadio temprano {svg_13}.

Biomarcador para el cáncer cervical {svg_14}

Un estudio piloto tuvo como objetivo evaluar los niveles plasmáticos de CR en pacientes con cáncer cervical en comparación con sujetos no cancerosos {svg_15}. El nivel plasmático de this compound previo al tratamiento fue significativamente mayor en la cohorte de descubrimiento que en los controles {svg_16}. Estos datos indican la utilidad potencial del this compound plasmático como biomarcador del cáncer cervical {svg_17}.

Mecanismo De Acción

Target of Action

Creatine riboside (CR) primarily targets the creatine kinase enzyme, which is found in various tissues, including the skeletal muscle, heart, and brain . This enzyme plays a crucial role in energy metabolism by catalyzing the reversible transfer of a phosphoryl group from ATP to creatine .

Mode of Action

In the muscles, a fraction of the total creatine binds to phosphate, forming creatine phosphate. This reaction is catalyzed by creatine kinase, resulting in phosphocreatine (PCr) . Phosphocreatine binds with adenosine diphosphate to convert it back to ATP, an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .

Biochemical Pathways

Creatine riboside is involved in the creatine kinase–phosphocreatine circuit , also known as the phosphocreatine shuttle . This system mediates the stoichiometric (1:1) transphosphorylation of phosphate from mitochondrial or glycolytic ATP to phosphocreatine, which is then used by creatine kinase to maintain high local ATP:ADP ratios .

Pharmacokinetics

It is known that intracellular creatine can be enzymatically phosphorylated to phosphocreatine or spontaneously and passively cyclized to creatinine and excreted .

Result of Action

The action of creatine riboside results in the production of phosphocreatine, a major energy storage form in the body . This supports rapid cell proliferation, driving aggressive tumor growth . Moreover, CR high cancer cells were found to be auxotrophic for arginine, revealing a metabolic vulnerability that may be therapeutically exploited .

Action Environment

The action of creatine riboside is influenced by various environmental factors. For instance, dysregulation of the mitochondrial urea cycle and a nucleotide imbalance were associated with high CR levels and indicators of a poor prognosis . This metabolic phenotype was associated with reduced immune infiltration .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[(E)-N'-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamimidoyl]-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O6/c1-12(2-5(14)15)9(10)11-8-7(17)6(16)4(3-13)18-8/h4,6-8,13,16-17H,2-3H2,1H3,(H2,10,11)(H,14,15)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJFEKXALPJEGN-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=NC1C(C(C(O1)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)O)/C(=N/[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312105 | |

| Record name | β-D-Ribofuranosylcreatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1616693-92-5 | |

| Record name | β-D-Ribofuranosylcreatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1616693-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Ribofuranosylcreatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Creatine riboside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,7-dichloro-1,3-benzothiazol-2-yl)-5-methylbicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B1192433.png)

![3-[2-(4-Bromophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B1192434.png)

![N-[(3S)-4-[4-(1,1-difluoroethyl)phenyl]pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1192442.png)